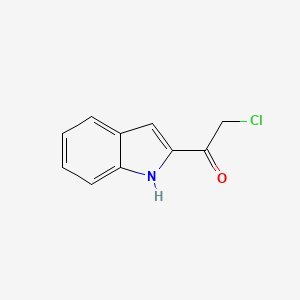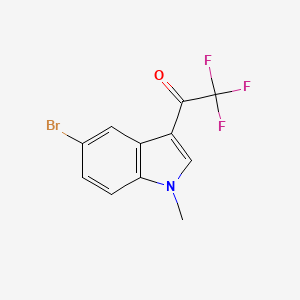
1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone is a synthetic organic compound belonging to the indole family. Indoles are heterocyclic compounds widely recognized for their diverse biological activities and applications in medicinal chemistry. This particular compound features a bromine atom at the 5th position of the indole ring and a trifluoroethanone group at the 2nd position, making it a unique and valuable molecule for various scientific research applications.
Métodos De Preparación
The synthesis of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 5-bromo-1-methyl-1H-indole and trifluoroacetic anhydride.
Reaction Conditions: The reaction is carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), under anhydrous conditions to facilitate the acylation of the indole ring.
Procedure: The 5-bromo-1-methyl-1H-indole is dissolved in an inert solvent like dichloromethane, and trifluoroacetic anhydride is added dropwise. The mixture is stirred at a low temperature (0-5°C) to control the reaction rate. After the reaction is complete, the mixture is quenched with water, and the product is extracted using an organic solvent.
Purification: The crude product is purified by column chromatography to obtain pure this compound.
Análisis De Reacciones Químicas
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the trifluoroethanone group can be achieved using reducing agents like sodium borohydride (NaBH4) to form the corresponding alcohol.
Major Products: The major products formed from these reactions include substituted indoles, oxo derivatives, and alcohols.
Aplicaciones Científicas De Investigación
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including anticancer and antimicrobial agents.
Biological Studies: It serves as a probe in biological studies to investigate the role of indole derivatives in cellular processes and signaling pathways.
Chemical Biology: The compound is employed in chemical biology to study enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and dyes
Mecanismo De Acción
The mechanism of action of 1-(5-bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes and receptors involved in cellular signaling pathways, such as kinases and G-protein-coupled receptors (GPCRs).
Pathways Involved: It modulates pathways related to cell proliferation, apoptosis, and inflammation by inhibiting or activating specific proteins and enzymes.
Comparación Con Compuestos Similares
1-(5-Bromo-1-methyl-1H-indol-3-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds:
Similar Compounds: Compounds like 5-bromo-1-methyl-1H-indole, 1-methyl-1H-indole-3-carboxaldehyde, and 1-methyl-1H-indole-3-acetic acid share structural similarities.
Uniqueness: The presence of the trifluoroethanone group and the bromine atom at the 5th position distinguishes it from other indole derivatives, providing unique chemical reactivity and biological activity
Propiedades
IUPAC Name |
1-(5-bromo-1-methylindol-3-yl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3NO/c1-16-5-8(10(17)11(13,14)15)7-4-6(12)2-3-9(7)16/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTWZSZUQHZRHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C=CC(=C2)Br)C(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
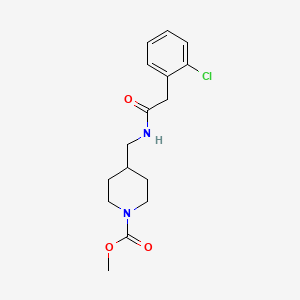
![2-[4-Methyl-2-(methylsulfanyl)-6-oxo-1,6-dihydro-5-pyrimidinyl]ethyl 3-chlorobenzenecarboxylate](/img/structure/B2855974.png)
![N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2855976.png)
![2-[(4-fluorophenyl)sulfanyl]-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2855978.png)
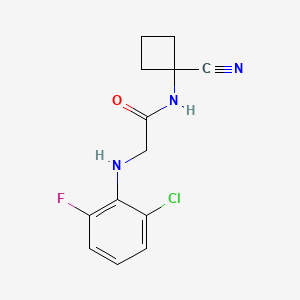
![1-Ethyl-4-[2-methoxy-5-(propan-2-yl)benzenesulfonyl]piperazine](/img/structure/B2855984.png)
![N-(3-chloro-2-methylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2855985.png)
![Butyl 4-(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamido)benzoate](/img/structure/B2855988.png)
![2-[[(2R)-Pyrrolidin-2-yl]methyl]-1,2-thiazolidine 1,1-dioxide;hydrochloride](/img/structure/B2855990.png)
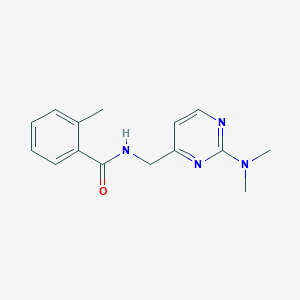
![2-(2-(4-(2-oxo-2-(3-phenylpyrrolidin-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2855992.png)
![methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate](/img/structure/B2855993.png)
![3-[(cyanomethyl)sulfanyl]-N-(4-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B2855995.png)
